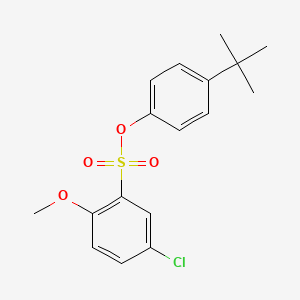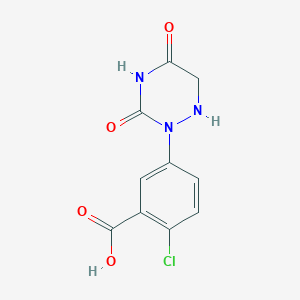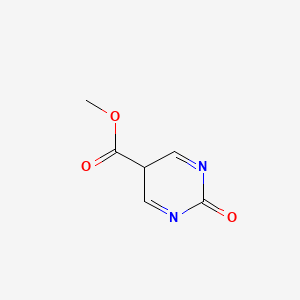
Chlorotrimethylphosphine gold(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorotrimethylphosphine gold(I) can be synthesized through the reaction of gold(I) chloride with trimethylphosphine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
AuCl+P(CH3)3→(CH3)3PAuCl
The reaction is usually carried out in a solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for chlorotrimethylphosphine gold(I) are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with considerations for scaling up the reaction and ensuring purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorotrimethylphosphine gold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands, such as phosphines or thiolates.
Oxidation and Reduction Reactions: The gold(I) center can be oxidized to gold(III) or reduced to metallic gold under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, thiolates, and other nucleophiles. These reactions typically occur in polar solvents like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as halogens or peroxides can be used to oxidize gold(I) to gold(III).
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine can reduce gold(I) to metallic gold.
Major Products Formed
Substitution Reactions: Products include various gold(I) complexes with different ligands.
Oxidation Reactions: Products include gold(III) complexes.
Reduction Reactions: Products include metallic gold.
Wissenschaftliche Forschungsanwendungen
Chlorotrimethylphosphine gold(I) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biological Research: It has been investigated for its antibacterial and antiviral properties, showing effectiveness against various bacterial strains and viruses.
Material Science: Gold complexes are used in the development of advanced materials, including nanomaterials and electronic devices.
Wirkmechanismus
The mechanism of action of chlorotrimethylphosphine gold(I) involves its interaction with biological molecules and enzymes. One of the primary targets is the sarcoplasmic reticulum Ca²⁺-ATPase, an enzyme involved in calcium ion transport. Chlorotrimethylphosphine gold(I) inhibits this enzyme by binding to its active site, leading to a decrease in enzyme activity. This inhibition can affect various cellular processes, including muscle contraction and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorotriphenylphosphine gold(I): Similar in structure but with triphenylphosphine as the ligand.
Chlorotriethylphosphine gold(I): Similar in structure but with triethylphosphine as the ligand.
Dichloro(2-pyridinecarboxylate) gold(III): A gold(III) complex with different ligands and oxidation state.
Uniqueness
Chlorotrimethylphosphine gold(I) is unique due to its specific ligand (trimethylphosphine) and its gold(I) oxidation state. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for various applications in catalysis and medicine .
Eigenschaften
Molekularformel |
C3H9AuClP |
|---|---|
Molekulargewicht |
308.50 g/mol |
IUPAC-Name |
gold(1+);trimethylphosphane;chloride |
InChI |
InChI=1S/C3H9P.Au.ClH/c1-4(2)3;;/h1-3H3;;1H/q;+1;/p-1 |
InChI-Schlüssel |
BVRRHCPRDPAYFI-UHFFFAOYSA-M |
Kanonische SMILES |
CP(C)C.[Cl-].[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B12346340.png)
![Ethyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12346342.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B12346352.png)
![[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12346360.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346373.png)
![2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12346375.png)
![N-benzyl-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346383.png)


![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B12346395.png)
![Ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12346399.png)
![(2Z)-6-chloro-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B12346408.png)
